N'-[(3E)-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide
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Overview
Description
N’~4~-(5-BROMO-1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ISONICOTINOHYDRAZIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-(5-BROMO-1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ISONICOTINOHYDRAZIDE typically involves the reaction of 5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with isonicotinohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined by employing techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’~4~-(5-BROMO-1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ISONICOTINOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N’~4~-(5-BROMO-1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ISONICOTINOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N’~4~-(5-BROMO-1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ISONICOTINOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’~4~-(4-BROMO-5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ISONICOTINOHYDRAZIDE
- N’~4~-(5-FLUORO-1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ISONICOTINOHYDRAZIDE
Uniqueness
N’~4~-(5-BROMO-1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ISONICOTINOHYDRAZIDE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, leading to the formation of diverse derivatives with potentially enhanced properties .
Properties
Molecular Formula |
C16H13BrN4O2 |
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Molecular Weight |
373.20 g/mol |
IUPAC Name |
N-(5-bromo-1-ethyl-2-hydroxyindol-3-yl)iminopyridine-4-carboxamide |
InChI |
InChI=1S/C16H13BrN4O2/c1-2-21-13-4-3-11(17)9-12(13)14(16(21)23)19-20-15(22)10-5-7-18-8-6-10/h3-9,23H,2H2,1H3 |
InChI Key |
LEYAMPOHZUUOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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